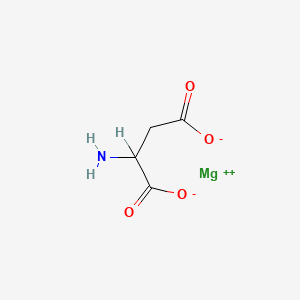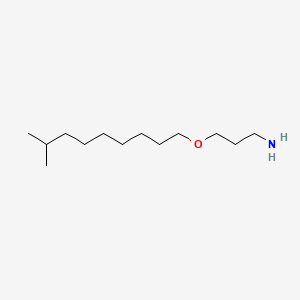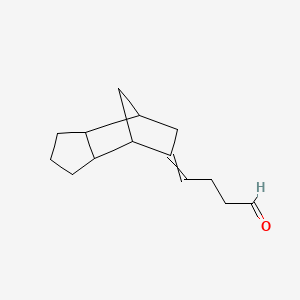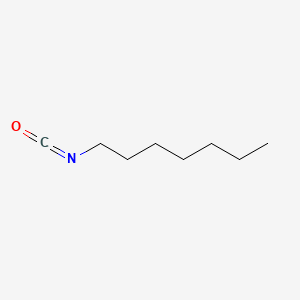
8-Hydroxy-3,4-dihydronaphthalen-1(2h)-one
Overview
Description
8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a molecular formula of C10H10O2 It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the 8th position and a ketone group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Material: The synthesis often begins with naphthalene or its derivatives.
Hydroxylation: Introduction of the hydroxyl group at the 8th position can be achieved through various hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: The reduction of the naphthalene ring to form the dihydronaphthalene structure can be carried out using catalytic hydrogenation or other reducing agents.
Ketone Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of specialized catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone structure.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the hydroxyl and ketone groups.
Pathways: Involvement in oxidative stress pathways, anti-inflammatory pathways, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Naphthol: Similar structure but lacks the dihydro component.
2-Naphthol: Similar structure but with the hydroxyl group at the 2nd position.
Naphthalene-1,4-dione: Contains a quinone structure instead of the hydroxyl and ketone groups.
Properties
IUPAC Name |
8-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,11H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBDJLNCCKCFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342777 | |
| Record name | 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7695-47-8 | |
| Record name | 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one in the context of the provided research articles?
A1: While this compound is not the primary focus of the provided research papers, it is a product of a specific reaction described in one of them. [] The paper titled "Reaction of dimethyloxosulphonio- and triphenylphosphonio-(3-oxocyclohex-1-enyl)methanides with diphenylcyclopropenone" demonstrates that this compound can be synthesized by reacting specific phosphonium ylides with diphenylcyclopropenone. [] This finding contributes to the understanding of chemical synthesis pathways involving these types of reagents and expands the knowledge base for synthesizing similar compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1581974.png)


![tetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B1581979.png)






